3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine
説明
The exact mass of the compound 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is 376.21239280 g/mol and the complexity rating of the compound is 524. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
4-[4-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-14-12-15(2)28(25-14)19-7-6-18(23-24-19)26-8-10-27(11-9-26)20-16-4-3-5-17(16)21-13-22-20/h6-7,12-13H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQNMAMJVJKLLSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC5=C4CCC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 3-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Overview
The compound features a unique combination of a cyclopentapyrimidine moiety and piperazine, linked to a pyridazine core. This structural diversity is crucial for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of pyridazine and pyrazole compounds exhibit significant anticancer activity . For instance, compounds with similar structural frameworks have shown antiproliferative effects against various cancer cell lines. In particular, structure-activity relationship (SAR) analyses have revealed that modifications at specific positions can enhance potency against tumors while minimizing toxicity to normal cells .
| Compound Structure | Activity | Cell Lines Tested | IC50 (µM) |
|---|---|---|---|
| 3-(4-{...}) | Anticancer | MCF-7, HeLa | 0.75 - 4.15 |
| Similar Pyrazole | Antiproliferative | A549, HCT116 | 2.0 - 5.0 |
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor . Pyrazolo[1,5-a]pyrimidines have been reported to inhibit key enzymes involved in cancer progression and inflammation, such as phosphodiesterase and protein kinases . The inhibition of these enzymes can lead to reduced tumor growth and improved therapeutic outcomes.
Psychopharmacological Effects
Compounds with similar structures have been explored for their psychopharmacological effects , particularly in the treatment of neurological disorders. The interaction with neurotransmitter receptors suggests potential applications in treating conditions such as anxiety and depression .
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
- Inhibition of Angiogenesis : By disrupting the formation of new blood vessels, the compound can starve tumors of nutrients.
- Targeting Signaling Pathways : It may interfere with critical signaling pathways involved in cell proliferation and survival.
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Study on Pyridazine Derivatives : A recent study evaluated a series of pyridazine derivatives for their anticancer properties. The most promising candidates showed significant cytotoxicity against breast cancer models without systemic toxicity .
- Enzyme Inhibition Study : Another study focused on the inhibitory effects of pyrazole derivatives on phosphodiesterase enzymes, demonstrating their potential in treating inflammatory diseases .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
